An In-depth Technical Guide to the Chemical Properties and Applications of Pristane-d40
An In-depth Technical Guide to the Chemical Properties and Applications of Pristane-d40
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Pristane-d40, a deuterated isotopologue of pristane (2,6,10,14-tetramethylpentadecane). This document details its characteristics, relevant experimental protocols for its use and analysis, and the biological pathways it can influence, making it a valuable resource for researchers in immunology, drug development, and analytical chemistry.
Core Chemical and Physical Properties
Table 1: Chemical Properties of Pristane-d40 and Pristane
| Property | Pristane-d40 | Pristane |
| IUPAC Name | 2,6,10,14-tetramethylpentadecane-d40 | 2,6,10,14-tetramethylpentadecane |
| Synonyms | Perdeuterated pristane, Norphytane-d40 | Norphytane, 2,6,10,14-TMPD |
| Molecular Formula | C₁₉D₄₀ | C₁₉H₄₀ |
| Molecular Weight | 308.77 g/mol [1] | 268.52 g/mol [2] |
| CAS Number | 16416-35-6[1] | 1921-70-6[2][3] |
| InChI Key | XOJVVFBFDXDTEG-DZIYOUSZSA-N[1] | XOJVVFBFDXDTEG-UHFFFAOYSA-N[2] |
| Purity | Typically ≥98%[1][4] | ≥95%[2] |
| Appearance | Transparent oily liquid[2] | Colorless clear liquid |
| Storage | 2-8°C[1] or -20°C[2] | Store at -20°C[5] |
Table 2: Physical Properties of Pristane (as a proxy for Pristane-d40)
| Property | Value for Pristane | Expected Trend for Pristane-d40 |
| Melting Point | -99 °C[3] | Slightly higher |
| Boiling Point | 296 °C[2] | Slightly higher |
| Density | 0.783 g/mL at 20 °C[5] | Slightly higher |
| Refractive Index | n20/D 1.438[5] | Slightly higher |
| Flash Point | >110 °C (>230 °F) - closed cup[6] | Similar |
| Solubility | Soluble in DMSO[5] | Similar |
| Stability | Stable under recommended storage conditions[6] | Similar |
Experimental Protocols
Pristane is widely used as an adjuvant to induce autoimmune diseases in animal models, such as lupus, and to facilitate the production of monoclonal antibodies. Pristane-d40 can be used as an internal standard in studies analyzing the biodistribution and metabolism of pristane in these models.
Protocol 1: Induction of Experimental Lupus in Mice
This protocol describes the induction of a lupus-like autoimmune disease in susceptible mouse strains using pristane.
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Animal Handling : Use female mice of a susceptible strain (e.g., BALB/c or C57BL/6), typically 8-12 weeks old. All procedures should be performed in accordance with institutional animal care and use committee guidelines.[3]
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Pristane Administration : Administer a single intraperitoneal (i.p.) injection of 0.5 mL of pristane.[3]
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Monitoring : Monitor the mice regularly for signs of disease development, which can include weight loss, ruffled fur, ascites, and labored breathing.
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Sample Collection : Collect serum samples at various time points (e.g., monthly) to measure autoantibody levels (e.g., anti-dsDNA, anti-Sm). Peritoneal lavage fluid can also be collected to analyze immune cell populations.
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Histopathological Analysis : At the end of the study, harvest organs such as the kidneys and spleen for histopathological analysis to assess for signs of glomerulonephritis and immune cell infiltration.
Protocol 2: Production of Monoclonal Antibodies in Mice
This protocol outlines the use of pristane as a priming agent to induce the formation of ascites fluid containing high concentrations of monoclonal antibodies from a hybridoma cell line.
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Priming : Administer a single intraperitoneal (i.p.) injection of 0.1-0.5 mL of pristane to a mouse (typically BALB/c).[7][8] A 10-day interval between priming and cell injection is often optimal.[9]
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Hybridoma Cell Injection : Inject approximately 1 x 10⁶ hybridoma cells suspended in sterile physiological solution (not exceeding 0.5 mL) into the peritoneal cavity of the primed mouse.[7]
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Ascites Fluid Collection : Monitor the mouse daily for the development of abdominal distension. Once significant distension is observed (typically 1-3 weeks after cell injection), collect the ascites fluid using a sterile needle and syringe. This can be a terminal procedure or performed with recovery, though subsequent harvests are terminal.[8]
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Antibody Purification : Purify the monoclonal antibodies from the collected ascites fluid using standard protein purification techniques, such as protein A or G affinity chromatography.
Protocol 3: Quantitative Analysis of Pristane-d40 by GC-MS
This protocol provides a general method for the analysis of Pristane-d40, which can be adapted for various biological matrices.
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Sample Preparation (Liquid-Liquid Extraction) :
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To 1 mL of a biological sample (e.g., plasma, tissue homogenate), add an internal standard (if a different one is used).
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Add 3 mL of a suitable organic solvent (e.g., hexane or a mixture of hexane and isopropanol).
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Vortex vigorously for 2 minutes.
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Centrifuge at 3000 x g for 10 minutes to separate the phases.
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Carefully transfer the organic (upper) layer to a clean tube.
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Evaporate the solvent to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.
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-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis :
-
GC Column : Use a non-polar capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).
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Oven Program : Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 300°C) at a rate of 10-20°C/min.
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Injector : Use a splitless or split injection mode at a temperature of 250-300°C.
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Mass Spectrometer : Operate in electron ionization (EI) mode. Acquire data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity. Key ions for pristane include its molecular ion and characteristic fragment ions.[10]
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Signaling Pathways and Experimental Workflows
Signaling Pathway in Pristane-Induced Lupus
Pristane-induced lupus is a well-established model for studying systemic lupus erythematosus (SLE). The pathogenesis is known to be dependent on the activation of the innate immune system, particularly through Toll-like receptor 7 (TLR7), its adaptor protein MyD88, and the subsequent production of type I interferons.[11]
Caption: TLR7-MyD88 signaling pathway in pristane-induced lupus.
Experimental Workflow for Pristane-Induced Lupus
The following diagram illustrates the typical workflow for inducing and analyzing the pristane-induced lupus model in mice.
Caption: Experimental workflow for pristane-induced lupus model.
Experimental Workflow for Monoclonal Antibody Production
The diagram below outlines the key steps in producing monoclonal antibodies using the mouse ascites method with pristane priming.
Caption: Workflow for monoclonal antibody production using pristane.
References
- 1. researchgate.net [researchgate.net]
- 2. TLR7 signaling in lupus B cells – new insights into synergizing factors and downstream signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MyD88-dependent autoimmune disease in Lyn-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of autoimmunity by pristane and other naturally-occurring hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Requirement of Toll-like receptor 7 for pristane-induced production of autoantibodies and development of murine lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Type I Interferon (IFN)-Regulated Activation of Canonical and Non-Canonical Signaling Pathways [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
